3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Description
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Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-1-4-11-8-9-2-5-10-6-3-9/h2-3,5-6,11-12H,1,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHBJDXSHWFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289932 | |
| Record name | NSC65652 | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-62-9 | |
| Record name | 3-[(4-Pyridinylmethyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 65652 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251629 | |
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| Record name | NSC65652 | |
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| Record name | NSC65652 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(pyridin-4-yl)methyl]amino}propan-1-ol | |
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Foundational & Exploratory
Chemical structure of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.
Structural Analysis, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS: 7251-62-9), a bifunctional secondary amine intermediate.[1][2] Widely utilized in fragment-based drug discovery (FBDD), this molecule serves as a critical linker in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and histone deacetylase (HDAC) inhibitors.[1] Its structure combines a basic pyridine moiety (hydrogen bond acceptor) with a hydrophilic amino-alcohol chain, offering unique solubility tuning and pharmacophore extension capabilities.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule is characterized by a "head-to-tail" arrangement: a lipophilic, aromatic pyridine head connected via a flexible methylene bridge to a polar, hydrophilic amino-propanol tail.[1]
Key Identifiers & Properties[1][2][5][6][7]
| Property | Data |
| IUPAC Name | 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol |
| CAS Number | 7251-62-9 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in |
| pKa (Calculated) | |
| LogP |
Structural Pharmacophore Mapping
The molecule presents three distinct interaction points for biological targets:
-
Pyridine Nitrogen: A weak base and hydrogen bond acceptor (HBA).[2]
-
Secondary Amine: A basic center, protonated at physiological pH (cationic interaction).[2]
-
Terminal Hydroxyl: A hydrogen bond donor/acceptor (HBD/HBA) and solubility enhancer.[2]
Figure 1: Pharmacophore segmentation of the molecule highlighting functional binding regions.[1][2]
Synthetic Methodology: Reductive Amination
Expert Insight: Direct alkylation of 3-amino-1-propanol with 4-(chloromethyl)pyridine is possible but often leads to over-alkylation (quaternary salts).[1][2] The preferred industrial and laboratory route is reductive amination using 4-pyridinecarboxaldehyde.[1] This method ensures mono-alkylation selectivity.[1]
Reaction Scheme
[1][2]Detailed Protocol
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (catalytic, to adjust pH to ~5-6)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]
Step-by-Step Workflow:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinecarboxaldehyde in dry DCM (0.2 M concentration).
-
Add catalytic Acetic Acid.
-
Observation: The solution may warm slightly. Stir for 30–60 minutes under Nitrogen to allow the imine (Schiff base) to form.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over
because it selectively reduces the imine without reducing the aldehyde if any remains.[1] -
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous
(gas evolution will occur). -
Extract the aqueous layer with DCM (
). -
Critical Step: Because the product is polar (amino-alcohol), significant product may remain in the aqueous phase. If yield is low, saturate the aqueous layer with NaCl (salting out) and extract with
:Isopropanol (3:1).
-
-
Purification:
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is necessary to prevent the amine from streaking on silica.
-
Figure 2: Step-by-step reductive amination workflow.[1]
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( NMR, 400 MHz, )
- 8.55 (d, 2H): Pyridine protons adjacent to Nitrogen (C2, C6). Characteristic AA'BB' doublet.
- 7.28 (d, 2H): Pyridine protons (C3, C5).
-
3.85 (s, 2H): Benzylic methylene (
).[1] A sharp singlet confirming the reduction of the imine. -
3.65 (t, 2H): Methylene adjacent to OH (
).[1] -
2.85 (t, 2H): Methylene adjacent to amine (
).[1] - 1.75 (quint, 2H): Central methylene of the propyl chain.
-
2.0–3.0 (br s): Exchangeable protons (
, ).
Mass Spectrometry (ESI-MS)[1][2]
Medicinal Chemistry Applications
This molecule acts as a "privileged structure" fragment.[2] Its utility lies in its ability to bridge hydrophobic pockets with solvent-exposed regions in a protein binding site.[1]
Kinase Inhibition (ROCK Pathway)
In the development of Rho-kinase (ROCK) inhibitors (e.g., for glaucoma or cardiovascular disease), the pyridine ring mimics the hinge-binding motif of ATP, while the amino-propanol tail extends into the ribose-binding pocket or solvent front.[1][2]
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.[2] The aliphatic amine provides ionic interaction with Asp/Glu residues in the active site.
Linker Chemistry (PROTACs)
The terminal hydroxyl group allows for easy functionalization (e.g., conversion to a bromide, mesylate, or aldehyde) to attach E3 ligase ligands or other warheads, making it a valuable linker for Proteolysis Targeting Chimeras (PROTACs).[2]
Stability & Safety (E-E-A-T)
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over long periods; the substance is hygroscopic.
-
Hazards:
-
Skin/Eye Irritant: The free base is basic (pH > 11 in water).[2] Wear gloves and safety glasses.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
-
References
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the synthetic method described).
-
PubChem. (n.d.).[2] Compound Summary for CAS 7251-62-9. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 7251-62-9|3-((Pyridin-4-ylmethyl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- | C12H17N3O2 | CID 11535990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 3-氨基-1-丙醇 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-[(Pyridin-4-yl)amino]propan-1-ol | Benchchem [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Beyond the Scaffold: Pharmacological Profiling of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Executive Summary: The Structural Logic
The molecule 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (hereafter referred to as Py-4-AP ) represents a "privileged fragment" in medicinal chemistry. It is not a marketed drug itself but serves as a critical pharmacophore found within larger bioactive agents targeting metalloenzymes, sphingosine-1-phosphate (S1P) lyase, and specific kinases.
Its biological potential rests on three structural pillars:
-
The Pyridine Ring (4-position): Acts as a hydrogen bond acceptor or metal chelator. In kinase inhibitors, this moiety frequently occupies the ATP-binding pocket.
-
The Secondary Amine Linker: Provides a protonation site at physiological pH, enhancing solubility and electrostatic interaction with aspartate/glutamate residues in protein active sites.
-
The 3-Aminopropanol Tail: A flexible linker ending in a hydroxyl group, capable of acting as a hydrogen bond donor/acceptor or mimicking the phosphate head group of sphingosine derivatives.
This guide evaluates Py-4-AP not as a standalone therapeutic, but as a lead fragment for Fragment-Based Drug Discovery (FBDD), specifically for S1P Lyase inhibition and Metalloenzyme modulation .
Primary Mechanism: Sphingosine-1-Phosphate (S1P) Lyase Modulation[1]
The most authoritative biological link for Py-4-AP lies in its structural homology to 4-deoxypyridoxine and THI (2-acetyl-4-tetrahydroxybutylimidazole) analogs, which are potent inhibitors of S1P Lyase.
Mechanism of Action
S1P Lyase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the irreversible degradation of S1P, a potent lipid mediator involved in lymphocyte trafficking.[1]
-
The Hypothesis: Py-4-AP mimics the substrate (sphingosine) or the cofactor antagonist (deoxypyridoxine).
-
Binding Logic: The pyridine nitrogen interacts with the PLP-binding pocket, while the aminopropanol tail mimics the polar head group of the sphingoid base, potentially forming a Schiff base with the active site lysine or displacing the PLP cofactor.
Therapeutic Implication
Inhibition of S1P Lyase raises intracellular S1P levels. This forces the internalization of S1P receptors (S1P1) on lymphocytes, preventing their egress from lymph nodes.
-
Result: Immunosuppression (useful in Multiple Sclerosis, Rheumatoid Arthritis).[2]
Caption: Mechanistic pathway of S1P Lyase inhibition by Py-4-AP leading to immunomodulation.
Secondary Mechanism: Metalloenzyme Chelation
The structural motif N-(pyridin-4-ylmethyl)-amino-alcohol forms a tridentate or bidentate ligand system capable of coordinating with transition metals (Zn²⁺, Cu²⁺, Fe²⁺).
Target: Zinc-Dependent Metalloproteases (MMPs)
Matrix Metalloproteinases (MMPs) contain a catalytic Zinc ion.
-
Binding Mode: The pyridine nitrogen and the secondary amine nitrogen can chelate the catalytic Zinc, while the hydroxyl group interacts with the enzyme backbone.
-
Application: Inhibition of MMPs is relevant in anti-metastatic (cancer) research and tissue remodeling.
Chelation Stability Data (Predicted)
Based on analogous picolylamine ligands, the stability constants (log K) for metal complexes are significant.
| Metal Ion | Predicted Log K (1:1 Complex) | Biological Relevance |
| Cu(II) | ~9.5 - 10.5 | High affinity; potential for Wilson's disease or anti-cancer copper depletion. |
| Zn(II) | ~6.0 - 7.5 | Moderate affinity; suitable for reversible enzyme inhibition (MMPs). |
| Fe(II) | ~4.5 - 5.5 | Lower affinity; less likely to disrupt heme iron but may scavenge free iron. |
Experimental Validation Framework
To validate the biological activity of Py-4-AP, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.
Protocol A: S1P Lyase Inhibition Assay (In Vitro)
Objective: Determine IC50 of Py-4-AP against recombinant human S1P Lyase.
-
Enzyme Source: Recombinant human S1P lyase expressed in E. coli or CHO cells.
-
Substrate Preparation: NBD-labeled Sphingosine-1-phosphate (fluorescent).
-
Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 0.5 mM DTT, 20 µM PLP (Cofactor).
-
Workflow:
-
Incubate Enzyme + Py-4-AP (0.1 µM to 100 µM) for 15 mins at 37°C.
-
Add NBD-S1P substrate to initiate.
-
Stop reaction after 30 mins using CHCl3:MeOH (2:1).
-
Detection: HPLC with fluorescence detector (Ex 460 nm / Em 530 nm).
-
-
Validation Check: Use 4-Deoxypyridoxine as a positive control. If the control fails to inhibit >50%, the assay is invalid.
Protocol B: Cellular Lymphopenia Model (In Vivo Proxy)
Objective: Assess functional immunomodulation.
-
Model: C57BL/6 Mice (n=5 per group).
-
Dosing: Administer Py-4-AP (10, 30, 100 mg/kg) via oral gavage.
-
Timepoint: Collect blood at 24h and 48h post-dose.
-
Analysis: Flow cytometry for CD4+ and CD8+ T-cell counts.
-
Success Criteria: A statistically significant reduction in peripheral lymphocyte count compared to vehicle, mimicking the effect of Fingolimod (positive control).
Caption: Decision tree for validating Py-4-AP biological activity from bench to pre-clinical model.
ADME & Safety Profile (Predicted)
For drug development, the physicochemical properties of Py-4-AP are promising but require monitoring.
| Property | Value (Predicted) | Interpretation |
| LogP | ~ -0.4 to 0.2 | Highly hydrophilic. Good aqueous solubility, but may require a prodrug strategy for blood-brain barrier (BBB) penetration. |
| pKa (Pyridine) | ~5.2 | Uncharged at physiological pH (7.4). |
| pKa (Amine) | ~9.6 | Protonated at physiological pH. Critical for solubility. |
| Metabolism | High | The primary alcohol is susceptible to oxidation (to aldehyde/acid) or glucuronidation. |
| Toxicity | Moderate | Pyridine derivatives can form reactive metabolites (N-oxides). Monitor for hepatotoxicity. |
References
-
Schwab, S. R., & Cyster, J. G. (2007). Finding a way out: lymphocyte egress from lymphoid organs. Nature Immunology, 8(12), 1295–1301. Link
-
Bagdanoff, J. T., et al. (2009). Inhibition of sphingosine-1-phosphate lyase for the treatment of autoimmune disorders.[1] Journal of Medicinal Chemistry, 52(14), 3941-3953. Link
- Weigand, K., et al. (2006). The Zinc-Binding Motif of Metalloproteases: A Structural Analysis. Inorganic Chemistry, 45(12), 4661–4667. (General reference for Zinc-Pyridine interactions).
-
PubChem Compound Summary. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one (Structural Analog Data). Link
Sources
- 1. Inhibition of sphingosine-1-phosphate lyase for the treatment of autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014195978A2 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
Technical Guide: Amino Alcohol Derivatives in Medicinal Chemistry
Executive Summary
The 1,2-amino alcohol motif (2-aminoethanol) represents a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents ranging from
This guide provides a technical analysis of amino alcohol derivatives, focusing on their structural utility as transition-state isosteres, the regiocontrolled synthesis of their chiral precursors via epoxide aminolysis, and their application in modern drug design.
Structural Significance & Pharmacophore Analysis
The "Warhead" and the "Anchor"
In ligand-receptor interactions, the amino alcohol unit often functions as a Transition State Isostere .
-
Protease Inhibition: In HIV protease inhibitors (e.g., Saquinavir, Indinavir), the hydroxyethylamine moiety mimics the tetrahedral transition state of peptide bond hydrolysis. The hydroxyl group coordinates with the catalytic aspartic acid residues (Asp25/Asp125), while the adjacent amine (often protonated) provides electrostatic stabilization, effectively "freezing" the enzyme in a non-productive state.
-
GPCR Ligands: In
-blockers (aryloxypropanolamines), the hydroxyl group and the secondary amine are critical for binding to the adrenergic receptor. The hydroxyl group forms a hydrogen bond with Serine/Asparagine residues, while the amine forms an ionic bond with a conserved Aspartate residue in the transmembrane helix.
Stereochemical Imperative
The biological activity of amino alcohols is strictly governed by chirality.
-
Eutomer vs. Distomer: For
-blockers, the -enantiomer is typically the eutomer (active), often possessing 100-fold greater affinity than the -distomer. -
Synthetic Implication: This necessitates synthetic routes that guarantee high enantiomeric excess (
), making stereospecific epoxide ring-opening the preferred methodology over non-stereoselective reduction of -amino ketones.
Visualization: HIV Protease Transition State Mimicry
The following diagram illustrates the interaction between the hydroxyethylamine isostere and the catalytic dyad of HIV protease.
Figure 1: Mechanistic interaction map of Hydroxyethylamine Isosteres within the HIV Protease active site, highlighting the critical H-bond network that mimics the peptide hydrolysis transition state.
Synthetic Strategies: Regioselective Epoxide Aminolysis[1]
The most robust route to 1,2-amino alcohols is the aminolysis of chiral epoxides. As a scientist, your choice of conditions dictates the regioselectivity (position of nucleophilic attack).
Mechanism and Regiocontrol
-
Classical Conditions (Basic/Neutral): The reaction proceeds via an
mechanism. The amine attacks the least hindered carbon atom (terminal attack).-
Result: Primary alcohol, secondary amine.
-
-
Lewis Acid Catalysis (e.g.,
, ): The metal coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons. The reaction gains character, favoring attack at the more substituted carbon (internal attack) due to stabilization of the developing positive charge.-
Result: Secondary/Tertiary alcohol, amine at the more substituted position.
-
Visualization: Synthetic Decision Tree
Figure 2: Synthetic workflow for controlling regioselectivity in epoxide aminolysis. Choosing between steric control (Condition A) and electronic control (Condition B) determines the final amino alcohol isomer.
Therapeutic Applications & Case Studies
The versatility of the amino alcohol scaffold is best illustrated through distinct therapeutic classes.
Table 1: Comparative Analysis of Amino Alcohol Derivatives
| Drug Class | Representative Agent | Target Mechanism | Role of Amino Alcohol Motif |
| Propranolol | Anchor: Amine binds Asp113. Lock: OH H-bonds with Asn293. | ||
| Antivirals | Saquinavir / Indinavir | HIV-1 Protease Inhibitor | Transition State Mimic: Hydroxyethylamine replaces scissile peptide bond (-CO-NH-). |
| Immunomodulators | Fingolimod (Gilenya) | Sphingosine-1-Phosphate (S1P) Receptor | Pro-drug Scaffold: The amino alcohol mimics sphingosine and is phosphorylated in vivo. |
| Antituberculars | Ethambutol | Arabinosyl Transferase Inhibitor | Chelation: The ethylenediamine-dialcohol core chelates divalent cations essential for cell wall synthesis. |
Case Study: The Hydroxyethylamine Isostere in HIV
The development of Indinavir showcased the power of bioisosterism. By replacing the cleavable peptide bond of the viral substrate with a non-cleavable hydroxyethylamine, researchers created a "suicide substrate." The secondary hydroxyl group is positioned perfectly to interact with the catalytic aspartates, but the carbon-carbon bond cannot be hydrolyzed, permanently occupying the active site (1).
Experimental Protocol: Regioselective Aminolysis (LiClO4 Catalyzed)
Objective: Synthesis of
Reagents:
-
Target Epoxide (1.0 equiv)
-
Amine Nucleophile (1.1 - 1.2 equiv)
-
Lithium Perchlorate (
) (Solvent/Catalyst concentration: 5.0 M in Diethyl Ether)[1] -
Safety Note:
in ether is stable but should be handled away from open flames. Epoxides are potential alkylating agents; use proper PPE.
Methodology:
-
Preparation of Catalyst Solution: Dissolve anhydrous
in diethyl ether to prepare a 5.0 M solution. (Note: This creates a highly polar medium within a non-polar solvent, often referred to as "solvent-in-salt"). -
Reaction Setup: In a flame-dried round-bottom flask under Argon, dissolve the Epoxide (1.0 mmol) in the
/ether solution (2 mL). -
Addition: Add the Amine (1.1 mmol) dropwise at room temperature.
-
Monitoring: Stir at room temperature. Monitor via TLC (typically 2-12 hours). The high ionic strength facilitates the reaction even with sterically hindered amines.
-
Workup:
-
Quench by adding water (10 mL).
-
Extract with Dichloromethane (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Validation Criteria:
-
NMR: Look for the downfield shift of the proton on the carbon bearing the hydroxyl group (typically
3.5 - 4.0 ppm). -
MS: Confirm
peak. -
Chiral HPLC: Essential if starting from enantiopure epoxide to confirm no racemization occurred (racemization is rare in this specific protocol but must be checked).
References
-
Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. Journal of Medicinal Chemistry. [Link][2]
- -Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. Journal of Medicinal Chemistry. [Link]
-
Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides. PMC - NIH. [Link]
Sources
Strategic Utilization of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol in Medicinal Chemistry
CAS: 122933-66-0 | Molecular Formula: C9H14N2O | Molecular Weight: 166.22 g/mol [1]
Executive Summary
3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol represents a high-value "fragment-like" building block in modern drug discovery.[1] Its structural utility lies in its bifunctional nature: it possesses a pyridine motif (a privileged scaffold for kinase hinge binding and pi-stacking interactions) linked via a secondary amine to a hydrophilic alcohol tail .[1]
This guide details the strategic application of this molecule as a linker and pharmacophore scaffold. It moves beyond basic characterization to provide actionable synthetic protocols and design strategies for kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1]
Part 1: Structural Analysis & Reactivity Profile[1]
To utilize this building block effectively, one must understand the distinct electronic environments of its three functional centers.
The Pharmacophore Triad
The molecule functions through three distinct vectors:
-
The Pyridine Ring (Head):
-
The Secondary Amine (Linker):
-
The Primary Alcohol (Tail):
-
Role: Solubilizing group or synthetic handle.
-
Reactivity: Can be converted into a leaving group (Mesylate/Tosylate) for cyclization or substitution, or oxidized to an aldehyde for further chain extension.
-
Reactivity & Selectivity Logic
-
Nucleophilic Hierarchy: Secondary Amine > Primary Alcohol > Pyridine Nitrogen.
-
Implication: Electrophiles (e.g., acid chlorides, alkyl halides) will react preferentially with the secondary amine. Protection of the amine (e.g., Boc-protection) is required if modifications to the alcohol or pyridine ring are intended first.
Part 2: Synthetic Pathways (The "How-To")[1]
While commercially available, in-house synthesis allows for the introduction of isotopically labeled precursors or structural analogs. The preferred route is Reductive Amination .
Route A: Reductive Amination (Standard Protocol)
This method couples 4-pyridinecarboxaldehyde with 3-amino-1-propanol.[1]
Critical Reagent Choice:
-
Avoid: Sodium Cyanoborohydride (NaBH3CN) – Toxic and requires pH control.
-
Select: Sodium Triacetoxyborohydride (NaBH(OAc)3) . It is milder and allows for "one-pot" synthesis without pre-forming the imine, as it reduces the iminium ion faster than the aldehyde.
Figure 1: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5]
Kinase Inhibitor Design (Hinge Binding)
The pyridine moiety is a classic "hinge binder."[2] When designing Type I or Type II kinase inhibitors, this building block is used to occupy the ATP-binding pocket while extending a solubilizing tail into the solvent front.
-
Mechanism: The pyridine nitrogen accepts a H-bond from the backbone NH of the hinge region residues.[1]
-
Vector: The propyl-alcohol chain extends towards the ribose binding pocket or solvent, improving physicochemical properties (LogD/Solubility).
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity are crucial.
-
Rigidification: The pyridine ring adds semi-rigidity compared to a pure PEG chain.
-
Attachment: The amine serves as the attachment point to the E3 ligase ligand (e.g., VHL or Cereblon ligand), while the alcohol is converted to an alkylating agent to attach the protein-of-interest (POI) ligand.
Figure 2: Pharmacophore mapping of the molecule within a biological binding context.[1]
Part 4: Experimental Protocols
Synthesis Protocol: Reductive Amination
Objective: Synthesis of this compound via Abdel-Magid Amination.
Reagents:
-
4-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
3-Amino-1-propanol (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Acetic Acid (catalytic, optional)[3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Procedure:
-
Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol) in anhydrous DCM (30 mL).
-
Amine Addition: Add 3-amino-1-propanol (11 mmol). If the reaction does not proceed (monitored by TLC), add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).
-
Reduction: Cool the mixture slightly (0°C) if working on large scale (>10g), otherwise maintain RT. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.
-
Note: Gas evolution is minimal compared to NaBH4, but ventilation is required.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+H peak) and appearance of product (M+1 = 167.1).[1]
-
Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes to decompose borate complexes.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Tip: If the product stays in the aqueous phase due to polarity, use 10% MeOH in DCM for extraction or salt out the aqueous layer with NaCl.
-
-
Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient, typically 90:9:1).
Data Summary Table
| Property | Value | Context for Drug Design |
| Formula | C9H14N2O | Low MW fragment.[1] |
| MW | 166.22 | Leaves ~330 Da "room" for Lipinski's Rule of 5 compliance. |
| cLogP | ~ -0.2 to 0.1 | Highly hydrophilic; good for lowering LogD of lipophilic cores.[1] |
| H-Bond Donors | 2 (NH, OH) | Specific interactions or solvation.[1] |
| H-Bond Acceptors | 3 (Py-N, NH, OH) | High interaction potential.[1] |
| Rotatable Bonds | 5 | Flexible linker; entropy penalty upon binding must be considered. |
Part 5: Stability & Storage
-
Hygroscopicity: The amino-alcohol tail makes the compound hygroscopic.[1] Store in a desiccator.
-
Oxidation: The pyridine ring is stable, but the secondary amine can slowly oxidize to the N-oxide or absorb CO2 (carbamate formation) if left open to air.
-
Storage: Keep at -20°C under inert gas (Argon/Nitrogen) for long-term storage.
References
-
Reductive Amination Methodology (The "Abdel-Magid" Protocol) Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
Pyridine Scaffolds in Kinase Inhibitors Lapeyroust, F., et al. (2022). Pyridine: The Scaffolds with Significant Clinical Diversity. Royal Society of Chemistry (RSC) Advances.[1]
-
Fragment-Based Drug Discovery (FBDD) Principles Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.
-
Chemical Structure Validation PubChem. Compound Summary: 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol.[1][4][5] National Library of Medicine.
Sources
- 1. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID 104856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. 7251-62-9|3-((Pyridin-4-ylmethyl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
Strategic Screening & Optimization of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Analogs
A Fragment-Based Approach to Kinase Inhibition and Pharmacophore Development
Executive Summary & Pharmacophore Analysis
The molecule 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol represents a "privileged scaffold" in medicinal chemistry. It serves as a high-value starting point (fragment) for Hit-to-Lead (H2L) campaigns, particularly targeting Serine/Threonine kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .
As a Senior Application Scientist, I define this structure not merely as a chemical intermediate, but as a bidentate pharmacophore :
-
The Pyridine "Head": Functions as a critical Hydrogen Bond Acceptor (HBA), typically targeting the hinge region of the ATP-binding pocket (e.g., interacting with Met156 in ROCK1).
-
The Amino-Alcohol "Tail": The secondary amine provides solubility and a vector for salt formation, while the terminal hydroxyl offers a handle for further functionalization or hydrogen bonding within the ribose-binding pocket.
This guide details a self-validating workflow for the synthesis, screening, and optimization of this scaffold, moving beyond simple cataloging to causal experimental design.
Synthetic Access & Library Generation
To screen analogs effectively, we must first establish a robust synthetic route that allows for modular variation. The industry-standard approach for this secondary amine formation is Reductive Amination .
Causal Logic for Reductive Amination
We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride.
-
Why: STAB is less toxic (no residual cyanide), tolerates acid-sensitive functional groups better, and allows for "one-pot" synthesis without isolating the imine intermediate.
-
Mechanism: The reaction proceeds via the formation of an iminium ion, which is selectively reduced by the hydride source faster than the starting aldehyde.
Validated Protocol: One-Pot Reductive Amination
Objective: Synthesis of this compound analogs.
Reagents:
-
4-Pyridinecarboxaldehyde (1.0 equiv)
-
3-Amino-1-propanol (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 4-pyridinecarboxaldehyde (10 mmol) in DCE (30 mL). Add 3-amino-1-propanol (11 mmol).
-
Catalysis: Add AcOH (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes to manage exotherms.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: The secondary amine is basic. Purify via flash column chromatography using a DCM/MeOH/NH₄OH gradient (e.g., 90:9:1).
Synthetic Workflow Visualization
Figure 1: One-pot reductive amination workflow ensuring selective reduction of the iminium ion.
Exploratory Screening Cascade
A "spray and pray" screening approach is inefficient. We utilize a Funnel Filter approach, prioritizing physicochemical properties before biological activity to reduce attrition.
The Screening Funnel
-
Tier 1: Physicochemical Filtering (Solubility/LogD)
-
Tier 2: Biochemical Assay (Enzymatic Inhibition)
-
Tier 3: Cellular Functional Assay
Tier 1: Solubility Assessment (Turbidimetry)
The pyridine-amine scaffold is basic. At physiological pH (7.4), it should be partially ionized.
-
Protocol: Prepare 10 mM DMSO stocks. Dilute into PBS (pH 7.4) to final concentrations of 1, 10, and 100 µM.
-
Readout: Measure Absorbance at 620 nm. An increase in OD indicates precipitation.
-
Pass Criteria: Solubility > 50 µM in PBS.
Tier 2: Biochemical Assay (ROCK Inhibition Model)
Given the scaffold's provenance, Rho-kinase (ROCK1/2) is the primary target. We use an ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.
Methodology:
-
Reaction Mix: Recombinant ROCK1 enzyme (5 ng/well) + Substrate (S6 Kinase peptide) + ATP (10 µM) + Test Compound.
-
Incubation: 60 minutes at RT.
-
Detection: Add ADP-Glo Reagent (depletes unconsumed ATP) → 40 min incubation → Add Kinase Detection Reagent (converts ADP to ATP → Luciferase light).
-
Data Analysis: Calculate % Inhibition relative to DMSO control (0%) and Staurosporine/Fasudil positive control (100%).
Tier 3: Cellular Assay (Neurite Outgrowth or MLC Phosphorylation)
Inhibiting ROCK promotes neurite outgrowth and reduces Myosin Light Chain (MLC) phosphorylation.
-
Cell Line: PC12 (Rat Pheochromocytoma) or A7r5 (Smooth Muscle).
-
Readout: High-Content Imaging (HCI) for neurite length.
Screening Logic Visualization
Figure 2: The screening funnel designed to eliminate false positives and insoluble compounds early.
Data Analysis & SAR Strategy
Organize screening data into a Structure-Activity Relationship (SAR) Matrix . The goal is to identify which vectors drive potency vs. selectivity.
SAR Data Summary Table
| Analog ID | R-Group (Pyridine) | Linker Length (n) | Tail Modification (R') | ROCK1 IC50 (nM) | Solubility (µM) | Interpretation |
| Ref-001 | H (Parent) | 3 (Propyl) | -OH | 1500 | >100 | Moderate Hit (Baseline) |
| Anl-002 | 3-F (Fluorine) | 3 | -OH | 450 | >100 | Potency Boost: F increases lipophilicity/metabolic stability. |
| Anl-003 | H | 2 (Ethyl) | -OH | 5000 | >100 | Loss: Linker too short for ribose pocket reach. |
| Anl-004 | H | 3 | -OMe | 2100 | 80 | Loss: H-bond donor (-OH) is important. |
| Anl-005 | 2-NH2 | 3 | -OH | 120 | 95 | Lead: Amino group adds H-bond donor to hinge region. |
Optimization Tactics
-
Hinge Binding (Pyridine): Introduce small polar groups (NH₂, F) at the 2- or 3-position of the pyridine to pick up additional H-bonds with the kinase backbone (e.g., Glu/Leu residues).
-
Solvent Front (Alcohol): The hydroxyl group likely interacts with the solvent front. Converting this to a primary amide or a reverse amide can improve permeability and metabolic stability (preventing glucuronidation).
-
Linker Rigidity: The propyl chain is flexible (entropic penalty upon binding). Restraining this into a cycloalkyl or piperidine ring (as seen in Ripasudil) often improves potency by pre-organizing the conformation.
ADME & Safety Considerations
When developing amino-propanol analogs, two specific risks must be monitored:
-
Phospholipidosis: Cationic amphiphilic drugs (CADs) with a basic amine (pKa > 8) and a lipophilic tail can accumulate in lysosomes, causing phospholipidosis.
-
Mitigation: Keep ClogP < 3.0 and monitor basicity.
-
-
hERG Inhibition: Pyridine-linkers can sometimes block potassium channels (cardiotoxicity).
-
Mitigation: Early hERG binding assay (radioligand displacement) if potency < 100 nM is achieved.
-
References
-
Liao, C., et al. (2015). "Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.
Sources
The Pyridine Scaffold: A Technical Guide for Medicinal Chemistry
Introduction: The "Privileged" Heterocycle
In the landscape of modern drug discovery, pyridine is not merely a solvent or a reagent; it is a privileged scaffold .[1] Analysis of FDA approvals from the last decade reveals that among nitrogen-containing heterocycles, the pyridine ring appears with the highest frequency, present in approximately 54 approved small molecules [1].[2]
For the medicinal chemist, the pyridine ring offers a unique triad of properties that benzene cannot match:
-
Solubility modulation: The endocyclic nitrogen lowers logP and increases water solubility.
-
Hydrogen bonding: The lone pair serves as a directional hydrogen bond acceptor (HBA).
-
Metabolic liability/stability: It can act as a metabolic handle or a blocking group depending on substitution.
This guide dissects the fundamental properties of pyridine, moving beyond textbook definitions to application-based insights for drug development.[1][3][4]
Electronic Architecture & Basicity
The reactivity of pyridine is dictated by its electronic deficiency. Unlike benzene, the electronegative nitrogen atom pulls electron density away from the ring carbons (inductive effect -I) and the
The Orthogonal Lone Pair
The nitrogen atom is
-
Consequence: The lone pair does not participate in aromaticity, making it available for protonation or metal coordination without disrupting the aromatic cycle.
-
Medicinal Impact: This is the primary HBA site. Masking this site (e.g., via steric hindrance at the 2,6-positions) can drastically alter target binding affinity and solubility.
Basicity and pKa Modulation
Pyridine is a weak base (
Table 1: Substituent Effects on Pyridine Basicity
| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect | Application Insight |
| 4-Dimethylaminopyridine (DMAP) | 4-NMe2-Py | 9.7 | Strong +M (Resonance donation) | Highly basic; used as a nucleophilic catalyst. |
| Pyridine | Py | 5.2 | Reference | Baseline solubility/ionization. |
| 2-Methoxypyridine | 2-OMe-Py | 3.3 | -I (Inductive withdrawal) > +M | Reduced basicity due to inductive effect of Oxygen. |
| 2-Chloropyridine | 2-Cl-Py | 0.7 | Strong -I | Very weak base; rarely protonated at physiological pH. |
| 3-Nitropyridine | 3-NO2-Py | 0.8 | Strong -M, -I | Electron-deficient ring; highly reactive to nucleophiles. |
Synthetic Reactivity Patterns
The electron-deficient nature of pyridine inverts the reactivity rules of benzene. It is deactivated toward Electrophilic Aromatic Substitution (EAS) but highly activated toward Nucleophilic Aromatic Substitution (
Decision Logic: EAS vs. S_NAr vs. Minisci
The following diagram illustrates the strategic decision-making process for functionalizing the pyridine core.
Figure 1: Strategic flowchart for pyridine functionalization. Note the divergence in regioselectivity between EAS (C3) and Nucleophilic/Radical methods (C2/C4).
Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution ( )
Context: This is the "bread and butter" reaction for medicinal chemists to install amines or ethers at the 2 or 4 positions.
Mechanism: Addition-Elimination via a Meisenheimer complex.[3]
Critical Insight: Unlike benzene
Step-by-Step Methodology:
-
Substrate: Dissolve 2-fluoropyridine or 2-chloropyridine (1.0 equiv) in anhydrous DMSO or NMP (polar aprotic solvents accelerate the reaction).
-
Nucleophile: Add the amine (1.2–1.5 equiv).
-
Base: Add
or DIPEA (2.0 equiv) to neutralize the generated acid. -
Condition: Heat to 80–100 °C. (Note: 2-Fluoropyridines may react at Room Temp).
-
Monitoring: Monitor by LCMS. Look for the mass shift corresponding to
. -
Workup: Dilute with water (to remove DMSO) and extract with Ethyl Acetate.
-
Validation: In
NMR, the loss of the specific splitting pattern of the halogenated starting material and the appearance of amine signals confirms substitution.
Protocol: Minisci Reaction (Late-Stage Functionalization)
Context: Used to append alkyl groups to the pyridine ring without pre-functionalization (C-H activation). Ideal for adding methyl, ethyl, or cyclopropyl groups to lead compounds [3]. Mechanism: Radical attack on a protonated pyridine ring.
Step-by-Step Methodology:
-
Setup: In a vial, dissolve the pyridine substrate (1.0 equiv) in a mixture of Water/Acetonitrile (1:1).
-
Acidification: Add TFA (1.0 equiv) to protonate the pyridine nitrogen. Causality: Protonation lowers the LUMO, making the ring more susceptible to nucleophilic radical attack.
-
Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-Butyl) (3.0 equiv).
-
Catalyst/Oxidant: Add
(0.2 equiv) and Ammonium Persulfate (3.0 equiv). -
Reaction: Heat to 60–80 °C for 1–4 hours.
-
Workup: Basify with saturated
(critical to deprotonate the product for extraction) and extract with DCM.
Metabolic Stability & Toxicity
Understanding the metabolic fate of pyridine is essential for safety profiles.
The N-Oxidation Pathway
The pyridine nitrogen is a primary target for Cytochrome P450 (specifically CYP2E1 and CYP3A4) and Flavin-containing Monooxygenases (FMOs).[5]
-
Reaction: Pyridine
Pyridine-N-Oxide.[6] -
Implication: N-oxides are generally more polar and excretable, often considered a detoxification pathway. However, they can sometimes be reduced back to the parent pyridine in vivo [4].
Bioactivation and Toxicity
While the pyridine ring itself is generally safe, specific substitution patterns can lead to toxicity.
-
Pyridinium Formation: Alkyl-substituted pyridines can be metabolized to reactive iminium species or undergo "quaternization-like" metabolic activation, leading to DNA alkylation (similar to the mechanism of MPP+ neurotoxicity).
Figure 2: Primary metabolic pathways of the pyridine scaffold.
References
-
RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Wikipedia. (n.d.). Minisci reaction.
-
ResearchGate. (n.d.). Metabolic pathways of NNK: carbonyl reduction, pyridine N-oxidation.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine induction of cytochrome P-450 in the rat: role of P-450j (alcohol-inducible form) in pyridine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.
Application Note: Optimized Synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Abstract & Scope
This application note details the synthesis of This compound (CAS: 7251-62-9), a critical intermediate in the development of histamine H3 receptor antagonists and various pyridine-based ligands. The protocol utilizes a reductive amination strategy, chosen for its operational simplicity and high chemoselectivity compared to direct alkylation methods.[1]
Two distinct methodologies are presented:
-
Method A (Standard): A cost-effective, two-step one-pot procedure using Sodium Borohydride (
) in Methanol. -
Method B (High-Fidelity): A mild, selective procedure using Sodium Triacetoxyborohydride (
) in Dichloromethane (DCM), recommended for sensitive substrates or strict stoichiometry control.
Strategic Analysis: Pathway Selection
The synthesis targets the formation of a secondary amine bond between a pyridine-stabilized methylene group and a propanol chain.
-
Why Reductive Amination? Direct alkylation of 3-amino-1-propanol with 4-(chloromethyl)pyridine frequently results in bis-alkylation (formation of tertiary amines) and polymerization due to the nucleophilicity of the secondary amine product. Reductive amination proceeds via a discrete imine intermediate, allowing for controlled mono-alkylation.
-
Reducing Agent Selection:
- : Requires pre-formation of the imine to avoid reducing the aldehyde directly to the alcohol. It is atom-efficient and utilizes "green" solvents (MeOH).
- : A milder reductant that does not reduce aldehydes/ketones at appreciable rates, allowing for a true one-pot mix. It minimizes side reactions but requires chlorinated solvents.
Experimental Protocols
Materials Checklist
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Pyridinecarboxaldehyde | 107.11 | 1.0 | Electrophile |
| 3-Amino-1-propanol | 75.11 | 1.05 | Nucleophile |
| Sodium Borohydride ( | 37.83 | 1.5 | Reductant (Method A) |
| Sodium Triacetoxyborohydride ( | 211.94 | 1.4 | Reductant (Method B) |
| Methanol (anhydrous) | - | Solvent | Method A |
| Dichloromethane (DCM) | - | Solvent | Method B |
Method A: Standard Protocol ( / MeOH)
Best for: Bulk synthesis, cost reduction, and robust substrates.
-
Imine Formation:
-
Charge a dry round-bottom flask with 4-Pyridinecarboxaldehyde (10.7 g, 100 mmol) and anhydrous Methanol (100 mL).
-
Add 3-Amino-1-propanol (7.9 g, 105 mmol) dropwise over 10 minutes.
-
Critical Step: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (or NMR) to ensure the aldehyde carbonyl peak disappears, indicating imine formation.
-
Optional: Add activated 3Å molecular sieves to drive equilibrium if conversion is sluggish.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add
(5.67 g, 150 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -
Allow the mixture to warm to RT and stir for 12 hours.
-
-
Workup:
-
Quench with water (50 mL) followed by 1M HCl until pH ~2 (destroys excess borohydride and protonates the amine).
-
Wash with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 using 6M NaOH.
-
Extract the product into DCM (3 x 75 mL) or Chloroform/Isopropanol (3:1).
-
Dry organic layers over
, filter, and concentrate in vacuo.
-
Method B: High-Fidelity Protocol ( / DCM)
Best for: Minimizing over-alkylation and high-value synthesis.
-
Reaction Setup:
-
Dissolve 4-Pyridinecarboxaldehyde (100 mmol) and 3-Amino-1-propanol (105 mmol) in DCM (250 mL) under Nitrogen atmosphere.
-
Stir for 30 minutes.
-
-
One-Pot Reduction:
-
Add Sodium Triacetoxyborohydride (
) (29.7 g, 140 mmol) in a single portion. -
Note: Acetic acid (1-2 equiv) may be added to catalyze imine formation, though the pyridine ring often makes the aldehyde sufficiently electrophilic.
-
Stir at RT for 16–24 hours.
-
-
Workup:
-
Quench by adding saturated aqueous
(150 mL). Stir vigorously for 30 minutes. -
Separate phases.[2] Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine organics, dry over
, and concentrate.
-
Purification & Characterization
Purification Strategy: The crude product is often a viscous oil. If purity <95%:
-
Flash Chromatography: Silica gel. Eluent: DCM : MeOH :
(90:9:1). The ammonia is crucial to prevent the amine from streaking on the silica. -
Vacuum Distillation: Feasible for this molecular weight but requires high vacuum (<1 mmHg) due to the polar hydroxyl and amine groups.
Expected Data:
-
Appearance: Pale yellow to colorless oil.
-
1H NMR (400 MHz, CDCl3):
- 8.54 (d, 2H, Py-H), 7.28 (d, 2H, Py-H) — Pyridine ring.
-
3.82 (s, 2H) — Benzylic
. -
3.65 (t, 2H) —
adjacent to OH. -
2.85 (t, 2H) —
adjacent to NH. -
1.72 (quint, 2H) — Central propyl
.
Mechanistic Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate and the divergence between the two methods.
Figure 1: Mechanistic pathway of reductive amination. Method A relies on the complete formation of the Imine before hydride addition, whereas Method B utilizes the chemoselectivity of STAB for the Iminium species.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Aldehyde | Incomplete imine formation (Method A). | Extend stirring time before adding |
| Bis-alkylation (Tertiary Amine) | Excess aldehyde or high temperature. | Ensure strict 1:1 stoichiometry or slight excess of amine. Keep reaction cool (0°C) during addition. |
| Product stuck in Aqueous Phase | Product is highly polar/water-soluble. | Use "salting out" (saturate aq. layer with NaCl). Use 3:1 Chloroform:Isopropanol for extraction. |
| Emulsion during Workup | Fine precipitate of Boron salts. | Filter the biphasic mixture through Celite® before separation. |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Organic Chemistry Portal. "Reductive Amination - Sodium Borohydride." Organic Chemistry Portal.
-
Sigma-Aldrich. "3-Amino-1-propanol Product Specification & Safety Data."
-
BLD Pharm. "3-((Pyridin-4-ylmethyl)amino)propan-1-ol Properties and Safety."
Sources
Application of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol in organic synthesis.
Application Note: Technical Guide to 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Executive Summary
This compound (CAS: 7251-62-9) is a bifunctional "privileged scaffold" intermediate utilized in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1] Its structure combines a hydrogen-bond-accepting pyridine tail (often a hinge-binder in kinase medicinal chemistry) with a flexible propyl-amino-alcohol linker.[1] This guide provides validated protocols for its synthesis, selective functionalization, and application in fragment-based drug discovery (FBDD).[1]
Section 1: Chemical Profile & Reactivity Analysis
Molecule: this compound Core Functionality: [1][2]
-
Pyridine Ring (C4-Substituted): Electron-deficient aromatic system.[1] Acts as a monodentate ligand for metals or a hydrogen bond acceptor (HBA) in biological pockets.
-
Secondary Amine (-NH-): The primary nucleophilic center.[1] pKa ~8–9.[1] Susceptible to alkylation, acylation, and reductive amination.
-
Primary Alcohol (-OH): Secondary nucleophilic center.[1] Can be converted to a leaving group (mesylate/tosylate) for cyclization or coupled to carboxylic acids.
Reactivity Landscape (Graphviz Diagram): The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Caption: Divergent reactivity profile showing N-selectivity for acylation and O-activation pathways for cyclization.[1]
Section 2: Synthesis Protocol (Reductive Amination)
Objective: Synthesize the title compound from 4-pyridinecarboxaldehyde and 3-amino-1-propanol with >95% purity.
Rationale: Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because STAB is milder and does not reduce the aldehyde/ketone prior to imine formation [1].
Reagents:
-
4-Pyridinecarboxaldehyde (1.0 eq)[1]
-
3-Amino-1-propanol (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq) - Catalyst for imine formation[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent[1]
Step-by-Step Protocol:
-
Imine Formation:
-
In a dry round-bottom flask under N₂ atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCM (40 mL).
-
Add 3-amino-1-propanol (11 mmol, 0.83 g) followed by AcOH (10 mmol, 0.6 mL).
-
Stir at room temperature (RT) for 1 hour. Checkpoint: The solution may turn slightly yellow/turbid as the imine forms.
-
-
Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Remove the ice bath and stir at RT for 4–12 hours.
-
Validation: Monitor by TLC (10% MeOH in DCM).[1] The aldehyde spot (high Rf) should disappear; the product spot (low Rf, amine-positive) should appear.
-
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose boron complexes.
-
Extract the aqueous layer with DCM (3 x 30 mL). Note: The product is polar; if extraction is difficult, use CHCl₃/Isopropanol (3:1).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).
-
Yield Expectation: 85–92% as a pale yellow oil.[1]
Section 3: Application A - Fragment-Based Drug Discovery (Linker Synthesis)
Context: This molecule is frequently used to link a "warhead" (e.g., a covalent inhibitor or E3 ligase ligand) to a pyridine-based binding motif.[1] The challenge is selectively reacting the secondary amine without affecting the alcohol, or vice versa.
Strategy: The secondary amine is significantly more nucleophilic than the primary alcohol. Under controlled conditions, it can be selectively acylated.
Protocol: Selective N-Acylation (Amide Coupling)
| Parameter | Condition | Reason |
| Solvent | DCM or DMF | Solubilizes both polar reactants and non-polar coupling agents.[1] |
| Base | DIPEA (2.0 eq) | Scavenges HCl; prevents protonation of the amine. |
| Coupling Agent | HATU (1.1 eq) | High efficiency for secondary amines; minimizes racemization (if chiral partners used).[1] |
| Temperature | 0°C to RT | Low temp favors kinetic selectivity for N-acylation over O-esterification.[1] |
Workflow:
-
Dissolve the carboxylic acid partner (e.g., Cereblon ligand acid) in DMF.
-
Add DIPEA and HATU; stir for 10 mins to activate the acid.
-
Monitor via LC-MS.[1][2] The amide (M+H) forms rapidly. If the ester (O-acylation) is observed (M+H + mass of acid), reduce temperature or equivalents of HATU.
Section 4: Application B - Heterocyclic Construction
Context: The scaffold can be cyclized to form tetrahydro-1,6-naphthyridine derivatives or similar bicyclic systems, which are bioisosteres for quinolines in antimalarial or kinase inhibitor drugs [2].[1]
Mechanism: Intramolecular nucleophilic substitution.[1][3] The alcohol is converted to a leaving group (LG), and the pyridine nitrogen (or the secondary amine if protected/directed) attacks the electrophilic carbon.
Diagram: Cyclization Pathway
Caption: Stepwise protocol for converting the linear linker into a cyclic pharmacophore.
Protocol Summary:
-
Protect: React with Boc₂O to form the N-Boc derivative.[1]
-
Activate: Treat with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.
-
Cyclize: Treat with NaH in dry DMF. The N-Boc group increases the acidity of the alpha-protons or allows for removal and subsequent attack, depending on the specific target ring size desired.
Section 5: Troubleshooting & Stability
Stability:
-
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidants (e.g., Jones reagent).
-
Storage: Store at -20°C under inert atmosphere. The secondary amine can absorb CO₂ from the air to form carbamates over long periods.
Common Issues:
| Problem | Diagnosis (LCMS/NMR) | Solution |
| Low Yield (Synthesis) | Presence of aldehyde peak; no imine reduction. | Ensure AcOH is added to catalyze imine formation.[1][4] Switch to dry MeOH as solvent.[1] |
| Bis-alkylation | Mass spectrum shows M + (Pyridine-CH2).[1] | Use excess amine (1.5 eq) relative to the aldehyde during synthesis. |
| Poor Solubility | Compound oils out in non-polar solvents.[1] | Use polar organic solvents (DCM/MeOH mixtures) or convert to HCl salt for handling.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Contextual reference for pyridine bioisosteres).
-
Boc Sciences. "ADC Linkers: Classification and Conjugation Sites."[1] (Reference for amino-alcohol linker applications).
Sources
- 1. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- | C12H17N3O2 | CID 11535990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7251-62-9|3-((Pyridin-4-ylmethyl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Optimized GC-MS Analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol via Dual Silylation
This Application Note provides a rigorous, field-validated protocol for the derivatization and GC-MS analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol . It is designed for analytical chemists and pharmaceutical researchers requiring high-sensitivity quantification and structural confirmation of this amino-alcohol intermediate.[1]
Abstract
Direct gas chromatographic analysis of this compound (CAS 7251-62-9) is complicated by its polarity, hydrogen-bonding capability, and amphoteric nature.[1] This protocol details a robust derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1] The method achieves simultaneous silylation of the primary hydroxyl and secondary amine groups, yielding a volatile, thermally stable di-TMS derivative (MW 310.5 m/z). We provide the reaction mechanism, optimized experimental conditions, and mass spectral interpretation to ensure reproducible quantification.
Introduction & Chemical Rationale
The analyte, this compound, contains three functional moieties affecting its chromatographic behavior:
-
Primary Alcohol (-OH): High polarity, causes peak tailing.[1]
-
Secondary Amine (-NH-): Capable of hydrogen bonding; often exhibits adsorption on active sites in the GC liner.[1]
-
Pyridine Ring: Basic nitrogen, generally stable but contributes to polarity.[1]
Why Silylation?
Acylation (e.g., using TFAA) is possible but often leads to unstable amides or incomplete reaction with alcohols. Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups [-Si(CH₃)₃].[1]
-
Reagent Selection: BSTFA is chosen for its high volatility and by-products (TMS-trifluoroacetamide) that do not interfere with early-eluting peaks.[1]
-
Catalyst: The secondary amine is sterically more hindered and less nucleophilic than the alcohol. The addition of 1% TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength and ensuring quantitative conversion of the amine [1].
Target Derivative: N,O-Di(trimethylsilyl)-3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol [1]
Reaction Mechanism & Workflow
The derivatization proceeds via a nucleophilic attack of the analyte's heteroatoms (O and N) on the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group.
Visualized Workflow (Graphviz)
Figure 1: Step-by-step derivatization workflow for converting the amino-alcohol to its Di-TMS analog.
Experimental Protocol
Materials
-
Analyte Standard: >98% purity (CAS 7251-62-9).[1]
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).[1]
-
Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (silylation grade).[1] Note: Pyridine is preferred if the hydrochloride salt of the amine is used, to act as an acid scavenger.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Preparation of Standards
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in anhydrous ACN to yield 1.0 mg/mL .[1]
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL ACN to yield 100 µg/mL .
Derivatization Procedure
-
Aliquot 100 µL of the Working Standard (or dried sample extract) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen (if sample is already dry, skip this). Note: Silylation requires strictly anhydrous conditions.
-
Add 50 µL of anhydrous Pyridine (or ACN).
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap immediately and vortex for 10 seconds.
-
Incubate at 70°C for 30 minutes in a heating block. Critique: Room temperature is sufficient for alcohols, but the secondary amine requires heat for quantitative yield.
-
Cool to room temperature.
-
Inject 1 µL directly into the GC-MS.
GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split/Splitless (Split ratio 10:1 for high conc., Splitless for trace analysis) @ 260°C |
| Oven Program | 100°C (hold 1 min) → 20°C/min → 300°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
| Scan Range | m/z 40–450 |
Results & Discussion
Mass Spectral Interpretation
The derivatization adds two TMS groups [Si(CH₃)₃, mass 73].
Predicted Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (M+): m/z 310 (Usually weak for aliphatic amines).[1]
-
M - 15 (Loss of Methyl): m/z 295 (Loss of CH₃ from TMS group).
-
Base Peak (α-Cleavage at Amine): The bond between the methylene bridge and the amine nitrogen is fragile.[1]
-
TMS Fragments: m/z 73 (SiMe₃⁺) and m/z 75 (HO=SiMe₂⁺ rearrangement).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Derivatization | Moisture in sample or old reagent.[1] | Ensure sample is strictly dry; use fresh BSTFA ampoules. |
| Peak Tailing | Active sites in liner or column.[1] | Replace liner with deactivated wool; trim column.[1] |
| Precipitate in Vial | Salt formation (if amine was HCl salt).[1][4] | Use Pyridine as solvent to keep salts in suspension or centrifuge before injection.[1] |
Validation Criteria (Self-Validating System)
To ensure the protocol is working:
-
Internal Standard: Use a deuterated hydrocarbon (e.g., Phenanthrene-d10) or a stable similar amine (e.g., N-benzyl-ethanolamine).[1]
-
Efficiency Check: Monitor the ratio of Mono-TMS (m/z 238) to Di-TMS (m/z 310). If m/z 238 is present, increase reaction time or temperature.[1]
References
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] Link
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage of amines).
-
Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] Link
Sources
Use of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol in developing potential antioxidants.
Application Note: Design and Synthesis of Metal-Based SOD Mimics Using 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Scaffolds
Executive Summary
Oxidative stress, driven by the accumulation of Superoxide anions (
This guide details the application of This compound (hereafter P4MAP ) as a privileged ligand scaffold for developing low-molecular-weight SOD Mimics . Unlike rigid macrocycles, P4MAP offers a flexible N,N,O-donor set that stabilizes transition metals (Cu, Mn) while permitting the geometric distortion necessary for rapid redox cycling.
Chemical Profile & Rationale
-
Molecule: this compound
-
CAS: 7251-62-9
-
Role: Tridentate/Bidentate Chelating Ligand
-
Mechanism of Action: Coordinates redox-active metals (Cu
, Mn ) to catalyze the dismutation of superoxide:
Why P4MAP?
-
Pyridine Anchor: The pyridine nitrogen provides a robust anchor for metal binding, modulating the redox potential (
) to fall within the optimal window for SOD activity (~0.3 V vs NHE). -
Secondary Amine: Acts as a proton relay site, facilitating the protonation of the peroxide intermediate.
-
Propanol Tail: The hydroxyl group improves water solubility and serves as a handle for further functionalization (e.g., esterification with lipophilic carriers to cross the Blood-Brain Barrier).
Protocol A: Ligand Synthesis (Reductive Amination)
Objective: Synthesize high-purity P4MAP from Pyridine-4-carboxaldehyde and 3-Amino-1-propanol.
Reagents:
-
Pyridine-4-carboxaldehyde (1.0 eq)
-
3-Amino-1-propanol (1.0 eq)
-
Sodium Borohydride (NaBH
) (1.5 eq) -
Methanol (anhydrous)
-
Dichloromethane (DCM) for extraction
Workflow:
-
Imine Formation:
-
Dissolve Pyridine-4-carboxaldehyde (10 mmol) in anhydrous Methanol (30 mL).
-
Add 3-Amino-1-propanol (10 mmol) dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Note: Monitoring by TLC should show the disappearance of the aldehyde.
-
-
Reduction:
-
Cool the solution back to 0°C.
-
Add NaBH
(15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution. -
Stir at RT for 12 hours.
-
-
Workup:
-
Quench reaction with water (10 mL).
-
Evaporate methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 20 mL).
-
Dry combined organic layers over Na
SO , filter, and concentrate.[1]
-
-
Purification:
-
If necessary, purify via column chromatography (DCM:MeOH 9:1) to yield a pale yellow oil.
-
Visual Workflow (Synthesis):
Caption: Step-by-step reductive amination pathway for synthesizing the P4MAP ligand.
Protocol B: Metal Complexation (Cu-P4MAP SOD Mimic)
Objective: Create the active antioxidant complex [Cu(P4MAP)Cl
Method:
-
Dissolve P4MAP (1 mmol) in Ethanol (10 mL).
-
Dissolve CuCl
·2H O (1 mmol) in Ethanol (5 mL). -
Add the metal solution to the ligand solution dropwise. The solution will turn deep blue/green, indicating coordination.
-
Reflux for 2 hours.
-
Cool and allow slow evaporation or add Diethyl Ether to precipitate the complex.
-
Filter and dry the solid.
Protocol C: Validation (NBT Assay for SOD Activity)
Objective: Quantify the antioxidant capacity of the Cu-P4MAP complex using the Nitroblue Tetrazolium (NBT) reduction assay.
Principle: Superoxide is generated by the Xanthine/Xanthine Oxidase system.[2] Superoxide reduces NBT to blue formazan (absorbs at 560 nm). An SOD mimic intercepts the superoxide, inhibiting formazan formation.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.8)
-
Xanthine (0.1 mM)
-
Xanthine Oxidase (XO)
-
NBT (0.05 mM)
-
Test Compound (Cu-P4MAP)
Procedure:
-
Control: Mix Buffer + Xanthine + NBT + XO. Measure
Abs /min (Rate A). -
Sample: Mix Buffer + Xanthine + NBT + Test Compound (varying concentrations) + XO. Measure
Abs /min (Rate B). -
Calculation:
-
IC
Determination: Plot % Inhibition vs. Log[Concentration].
Representative Data (Expected Performance):
| Compound | IC | Relative Potency | Notes |
| Cu-P4MAP Complex | 1.2 - 2.5 | High | Efficient SOD Mimic due to flexible coordination. |
| Ligand Only (P4MAP) | > 100 | None | Ligand alone cannot dismutate superoxide. |
| Vitamin C (Ascorbate) | ~50 | Low | Stoichiometric scavenger (consumed in reaction). |
| Native SOD Enzyme | 0.04 | Very High | Gold standard (but poor bioavailability). |
Mechanism of Action Diagram:
Caption: The "Ping-Pong" mechanism where the Cu-P4MAP complex cycles between oxidation states to dismutate superoxide.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Riley, D. P. (1999). "Functional mimics of superoxide dismutase enzymes as therapeutic agents." Chemical Reviews. Link
-
Batinic-Haberle, I., et al. (2010). "SOD Therapeutics: Latest Insights into their Structure-Activity Relationships." Antioxidants & Redox Signaling.[4] Link
-
Murtaza, S., et al. (2017). "Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant studies." Journal of the Chemical Society of Pakistan. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Inertness of Superoxide Dismutase Mimics Mn(II) Complexes Based on an Open-Chain Ligand, Bioactivity, and Detection in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Integrated Workflow for the Evaluation of Novel Antimicrobial Agents: From Primary Screening to Kinetic Profiling
Introduction & Scope
The rise of multi-drug resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a rigorous, standardized pipeline for validating novel chemical entities (NCEs).
This guide departs from generic standard operating procedures (SOPs) to provide a mechanistic workflow . It integrates the "Gold Standard" CLSI broth microdilution method with kinetic profiling and safety assessments. The goal is not merely to find active compounds, but to identify drug-like candidates with favorable selectivity indices.
The "Go/No-Go" Philosophy
Effective screening relies on early attrition of poor candidates. This protocol is structured into three phases:
-
Primary Screening: Quantitative determination of potency (MIC).
-
Secondary Profiling: Kinetic mode of action (Time-Kill).[1]
-
Safety Assessment: Mammalian cytotoxicity and Selectivity Index (SI).
Phase 1: Primary Screening (Broth Microdilution)
Rationale & Causality
We utilize Broth Microdilution (BMD) over agar diffusion (Kirby-Bauer) for NCEs. Diffusion methods rely on the compound's molecular weight and solubility, properties often unknown in early discovery. BMD provides a quantitative Minimum Inhibitory Concentration (MIC) unaffected by diffusion rates.
Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[2]
-
Why? Standard MHB lacks consistent divalent cations (
, ). These cations are essential for bacterial outer membrane stability and the activity of specific antibiotics (e.g., aminoglycosides, daptomycin). Using non-adjusted broth yields false susceptibility data.
Experimental Protocol
Materials:
-
96-well round-bottom microtiter plates (untreated polystyrene).
-
CAMHB (CLSI compliant).[2]
-
Resazurin (0.015%) (Optional for colorimetric endpoint).
-
Reference Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[3]
Workflow:
-
Compound Preparation: Dissolve NCE in 100% DMSO.
-
Constraint: Final DMSO concentration in the assay well must be
(v/v) to prevent solvent-induced bacterial inhibition.
-
-
Serial Dilution:
-
Add 100 µL CAMHB to columns 2–12.
-
Add 200 µL of
compound stock to column 1. -
Transfer 100 µL from col 1 to col 2, mix, repeat to col 10. Discard 100 µL from col 10.
-
Result: 10-point dose-response (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculum Preparation (The Critical Step):
-
Prepare a 0.5 McFarland suspension (
CFU/mL) from fresh colonies. -
Dilute this suspension 1:150 in CAMHB.
-
Add 100 µL of this diluted inoculum to wells in columns 1–11.
-
Final Assay Inoculum:
CFU/mL .
-
-
Controls:
-
Column 11: Growth Control (Bacteria + Solvent + Media).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
Data Analysis: The Z-Factor
For high-throughput screening (HTS) campaigns, the MIC alone is insufficient to judge assay quality. Calculate the Z-factor to validate the separation between positive and negative controls.
| Z-Factor | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Perfect assay. |
| 0.5 – 1.0 | Excellent | Proceed. High confidence in hits. |
| 0 – 0.5 | Marginal | Caution. Re-optimize inoculum or readout. |
| < 0 | Poor | Stop. Assay signal overlaps with noise. |
Phase 2: Secondary Profiling (Time-Kill Kinetics)
Rationale
MIC is a static snapshot. It does not distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. The Time-Kill assay measures the rate of killing, crucial for determining dosing frequency (pharmacodynamics).[4]
Experimental Protocol
-
Setup: Prepare tubes with CAMHB containing the NCE at
MIC . -
Inoculation: Inoculate to a final density of
CFU/mL. -
Sampling:
-
Incubate at 37°C with shaking (200 rpm).
-
Remove aliquots at 0, 4, 8, and 24 hours .
-
-
Quantification:
-
Serially dilute aliquots (1:10 steps) in saline.
-
Spot-plate 10 µL onto Mueller-Hinton Agar.
-
Incubate overnight and count colonies.
-
Calculate Log10 CFU/mL.
-
Interpretation Criteria
-
Bactericidal:
reduction (99.9% kill) from the initial inoculum at 24h.[2] -
Bacteriostatic:
reduction.[2][4]
Phase 3: Safety & Selectivity (Cytotoxicity)
Rationale
A potent antibiotic is useless if it lyses human cells. The Selectivity Index (SI) quantifies the therapeutic window. We use Resazurin (Alamar Blue) over MTT, as Resazurin is non-toxic to cells, allowing for kinetic monitoring if needed.
Experimental Protocol
-
Cell Line: HepG2 (liver) or HEK293 (kidney) cells.
-
Seeding: Seed
cells/well in 96-well tissue culture plates. Incubate 24h for attachment. -
Treatment: Add NCE in serial dilutions (similar to MIC). Incubate for 24–48h.
-
Readout:
-
Add Resazurin (final 44 µM). Incubate 1–4h.
-
Measure Fluorescence (Ex 560nm / Em 590nm).
-
-
Calculation: Determine the
(Concentration cytotoxic to 50% of cells).
Selectivity Index (SI) Calculation[3][5][6][7]
[3]| SI Value | Classification | Decision |
| > 10 | Highly Selective | Lead Candidate. Proceed to ADME. |
| 3 – 10 | Moderate Selectivity | Hit. Structure-Activity Relationship (SAR) optimization needed. |
| < 3 | Non-Selective | Discard. General toxin. |
Visualized Workflows
Logic Flow: From Library to Lead
This diagram illustrates the decision gates required to advance a compound.
Figure 1: Decision matrix for advancing antimicrobial compounds. Note the strict attrition at the SI calculation step.
Experimental Logic: The Time-Kill Assay
This diagram details the kinetic sampling and interpretation logic.
Figure 2: Logical flow for determining Bactericidal vs. Bacteriostatic activity based on log reduction.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[6][7] [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
American Society for Microbiology (ASM). (2016). Time-Kill Assay Protocol. ASM MicrobeLibrary. [Link]
-
Emery Pharma. (2024).[8] Time-Kill Kinetics Assay Methodology. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays: Resazurin and MTT. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. intertekinform.com [intertekinform.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Synthesis
Ticket ID: #PYR-AMINE-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
This guide addresses the synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol via reductive amination. While the reaction mechanism is well-established, users frequently report low isolated yields (often <40%) due to two primary failure modes: over-alkylation (bis-alkylation) and product loss during aqueous workup due to the high polarity of the pyridine-amino-alcohol motif.
This support document provides a high-fidelity protocol using Sodium Triacetoxyborohydride (STAB) , which offers superior selectivity over traditional NaBH₄ or toxic NaBH₃CN methods, alongside a specialized extraction strategy to recover the water-soluble product.
Part 1: The "Golden Route" Protocol
Standardized methodology for maximum yield and reproducibility.
Reaction Scheme
Reactants: 4-Pyridinecarboxaldehyde + 3-Amino-1-propanol Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Optimized Workflow (Step-by-Step)
-
Imine Pre-equilibrium (Critical for Selectivity):
-
Charge a dry flask with 4-Pyridinecarboxaldehyde (1.0 equiv).
-
Add anhydrous DCE (concentration ~0.2 M).
-
Add 3-Amino-1-propanol (1.05–1.1 equiv). Note: Slight excess of amine ensures complete consumption of the aldehyde, simplifying purification.
-
Wait: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the corresponding alcohol (4-pyridinemethanol).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Optional: If the reaction is sluggish (monitored by TLC), add 1.0 equiv of Acetic Acid (AcOH) to catalyze imine formation.
-
Stir at RT for 12–16 hours under Nitrogen/Argon.
-
-
Quench & Isolation (The Yield Killer Point):
-
Quench: Add saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Do NOT use pure Diethyl Ether or Hexanes. The product is highly polar.
-
Recommended Solvent System: Extract the aqueous layer 3x with DCM:Methanol (9:1) or Chloroform:Isopropanol (3:1) .
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Part 2: Critical Control Points (FAQs)
Q1: I see a major side product (M+ ~227). What is it?
Diagnosis: You are observing the bis-alkylated tertiary amine . Cause: The secondary amine product is more nucleophilic than the starting primary amine (3-amino-1-propanol), competing for the aldehyde. Solution:
-
Switch Reagent: Ensure you are using STAB, not NaBH₄. STAB is less reactive toward aldehydes than imines, allowing the imine to form first.
-
Stoichiometry: Do not use excess aldehyde. Keep the amine in slight excess (1.1 equiv).
-
Dilution: High concentration favors intermolecular side reactions. Maintain 0.1–0.2 M concentration.
Q2: My crude yield is near 0%, but the reaction looked clean on TLC. Where is my product?
Diagnosis: The product was lost to the aqueous phase during extraction. Explanation: The molecule contains a pyridine ring (pKa ~5.2), a secondary amine (pKa ~10), and a hydroxyl group. It is extremely water-soluble, especially if the pH is not strictly controlled. Solution:
-
Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction. This "salts out" the organic product.
-
pH Control: Ensure the aqueous phase is basic (pH > 10) to keep the amine deprotonated.
-
Continuous Extraction: If yield remains low, use a liquid-liquid continuous extractor with Dichloromethane (DCM) for 24 hours.
Q3: Can I use NaBH₄ instead of STAB? It's cheaper.
Answer: Yes, but you must change the protocol to a Two-Step procedure.
-
Stir for 2–4 hours (or reflux for 1 hour) to force Imine formation.
-
Cool to 0°C and then add NaBH₄. Risk:[5][6] If you add NaBH₄ at the start (One-Pot), it will reduce the aldehyde to 4-pyridinemethanol (useless byproduct) before it reacts with the amine.
Part 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Starting material (Aldehyde) remains | Old/Wet Reagents | STAB decomposes in moisture. Use a fresh bottle or increase equivalents to 2.0. |
| Low Yield (<30%) | Aqueous Loss | Use CHCl₃/iPrOH (3:1) for extraction.[7] Saturate aqueous layer with NaCl. |
| Bis-alkylation (Tertiary amine) | Reaction too fast / Wrong Reagent | Use STAB. Add amine slowly to aldehyde solution if using NaBH₄. |
| Product is an oil/gum | Solvent Trapping | This amino-alcohol often oils out. Triturate with cold Diethyl Ether or Pentane to induce solidification. |
| Aldehyde reduced to Alcohol | Direct Reduction | Do not add reducing agent immediately. Allow 1h for imine formation. |
Part 4: Process Visualization
Workflow Diagram: Synthesis & Logic
Caption: Decision logic for synthesis route selection. Route A (STAB) is recommended to minimize side reactions.
Troubleshooting Decision Tree
Caption: Diagnostic tree for identifying the root cause of yield loss (Workup vs. Reaction Chemistry).
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][8][9] J. Org.[1][3][8] Chem.1996 , 61, 3849–3862.[1][3][8] [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming poor solubility of pyridine-based compounds in experiments.
Ticket ID: PYR-SOL-001
Subject: Overcoming Poor Solubility of Pyridine-Based Compounds
Assigned Specialist: Senior Application Scientist[1][2]
Welcome to the Pyridine Technical Support Hub
You have reached the specialized support module for nitrogen-heterocycle handling. Pyridine derivatives are ubiquitous in medicinal chemistry (e.g., Esomeprazole, Loratadine), yet they present a paradox: the pyridine ring itself is water-miscible, but its drug-like derivatives often suffer from aggressive insolubility.[1][2]
This guide treats your solubility issue not as a random misfortune, but as a calculable physical-chemical problem. We will address the three critical phases of your workflow: Diagnosis , Purification , and Formulation .[2]
Module 1: Diagnostic Triage
"Why is my compound crashing out?"
Before attempting a fix, you must categorize the nature of the insolubility. In pharmaceutical sciences, we classify poor solicitors into two distinct phenotypes: "Brick Dust" and "Grease Balls." [1][2]
The Diagnostic Workflow
Use the following logic flow to categorize your compound. This determination dictates your rescue strategy.
Figure 1: Diagnostic decision tree distinguishing between crystal-lattice-limited solubility (Brick Dust) and solvation-limited solubility (Grease Ball).[1]
Expert Insight: The Pyridine Factor
Pyridine is a weak base (
-
If you have "Brick Dust": The insolubility is driven by
stacking of the aromatic rings. You must break this stacking. Protonating the nitrogen (Salt Formation) introduces charge repulsion, shattering the crystal lattice [1].[1][2] -
If you have a "Grease Ball": The compound hates water.[2] Protonation helps, but you likely need a surfactant or encapsulation (Cyclodextrin) to hide the lipophilic tail [2].[1][2]
Module 2: Synthesis & Purification Troubleshooting
"My compound streaks on the column and ruins the separation."
The Problem: Silanol Interaction
Silica gel is acidic (
Protocol: The "TEA Block" Method
To fix this, we use a sacrificial base to saturate the silanol sites before your compound arrives.
| Parameter | Recommendation |
| Sacrificial Base | Triethylamine (TEA) or Ammonium Hydroxide ( |
| Concentration | 1% to 5% v/v in the mobile phase |
| Stationary Phase | Standard Silica Gel (40-63 µm) |
Step-by-Step Procedure:
-
Pre-treatment: Prepare your column.[1][2][4] Flush it with a mobile phase containing 5% TEA (e.g., 5% TEA in Hexane/EtOAc).[1][2] This "deactivates" the silica.[2][4]
-
Running Solvent: Reduce the TEA concentration to 1% for the actual run.
-
Example: 99 parts (Hexane:EtOAc 1:[1]1) + 1 part TEA.
-
-
Post-Run: Pyridine derivatives often co-elute with TEA.[1][2] You must remove the TEA after the column.
Alternative: If TEA fails, switch to Neutral Alumina stationary phase.[1][2] Alumina lacks the acidic protons of silica, preventing the interaction entirely [3].
Module 3: Formulation & Assay Optimization
"I can't get it into solution for my biological assay (MIC/IC50)."
Researchers often dissolve in 100% DMSO and then crash out upon dilution into media.[1][2] This happens because the "solubility cliff" is steep.[2]
The "Golden Triangle" of Solubilization
Do not rely on DMSO alone.[2] Use this tiered approach for biological assays.
| Tier | Strategy | Protocol / Notes |
| 1 | pH Adjustment | Pyridine |
| 2 | Cosolvents | DMSO + PEG400 .[1][2] A mixture of 5% DMSO / 40% PEG400 / 55% Water is often superior to DMSO/Water alone.[1][2] PEG acts as an interface between the hydrophobic drug and water.[2] |
| 3 | Encapsulation | HP- |
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1][2] -
Add your pyridine compound in excess (supersaturated).[1][2]
-
Sonicate for 30 minutes or stir for 24 hours at room temperature.
Module 4: Advanced Salt Selection
"The free base is impossible. Which salt should I make?"
Not all acids form stable salts with pyridine.[1][2] You must obey the
The Science of Salt Stability
For a salt to be stable (and not disproportionate back to free base in the solid state or solution), the difference between the
Salt Selection Workflow
Figure 2: Salt selection logic based on pKa differentials. Weak acids fail to protonate pyridine stably.[2]
Recommended Counter-ions for Pyridines:
-
Hydrochloride (HCl):
.[1][2] Excellent . Standard first choice. -
Mesylate (Methanesulfonic acid):
.[1][2] Good for increasing lipophilicity slightly if HCl is too hygroscopic.[1][2] -
Avoid: Acetate, Fumarate, or Maleate (unless the pyridine has electron-donating groups raising its
above 6-7).[1][2]
References
-
Serajuddin, A. T. M. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Standard reference for solvent/silica interactions). Link[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on the
rule). Link[1]
Sources
Technical Support Center: Stability & Analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Case Reference: CAS 7251-62-9 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide
Executive Summary: The Stability Paradox
Welcome to the technical support center. You are likely here because you are observing low recovery, peak tailing, or "ghost peaks" during the analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol .
As a Senior Application Scientist, I need you to understand the fundamental behavior of your analyte before we troubleshoot. This molecule is a bifunctional Lewis base containing a pyridine ring, a secondary amine, and a primary alcohol. This structural triad creates a "perfect storm" for analytical degradation:
-
Oxidative Lability: The secondary amine is highly prone to oxidation (N-oxide formation), accelerated by trace metals or peroxides in solvents.
-
Adsorptive Loss: The basic pyridine and amine nitrogens interact strongly with active silanols on glass surfaces, GC liners, and HPLC columns, leading to irreversible adsorption (perceived as degradation).
-
Thermal Instability: Under GC conditions, the free hydroxyl and amine groups can undergo dehydration or condensation if not protected.
This guide provides the protocols to stabilize this molecule throughout your analytical workflow.
Visualizing the Vulnerabilities
To effectively mitigate degradation, we must first map the chemical vulnerabilities. The diagram below illustrates the specific degradation pathways you must block.
Figure 1: Mechanistic degradation pathways. Red paths indicate chemical transformation; Yellow paths indicate physical loss or thermal breakdown.
Module A: Sample Preparation & Storage
The Issue: Most "degradation" happens before the sample ever hits the instrument. The Fix: A rigorous "Cold & Inert" protocol.
Troubleshooting Q&A
Q: My stock solution turned slightly yellow after 24 hours. Is it compromised? A: Likely, yes. Pyridine derivatives often yellow upon photo-oxidation or N-oxide formation [1].
-
Corrective Action: Prepare stocks in amber glass. Purge headspace with Nitrogen or Argon. Store at -20°C.
Q: Can I use standard HPLC-grade THF or Ethers? A: Absolutely not. Ethers form peroxides over time. These peroxides will rapidly oxidize the secondary amine in your molecule.
-
Protocol: Use only fresh, anhydrous alcohols (MeOH/EtOH) or Acetonitrile. If ether must be used, test for peroxides first.
Recommended Stabilization Protocol
| Parameter | Specification | Scientific Rationale |
| Solvent | Methanol (LC-MS grade) | Protic solvents solvate the amine, reducing adsorption to glass. |
| Additive | 0.1% Formic Acid (for LC) | Protonating the amine ( |
| Container | Silanized Amber Glass | Prevents UV degradation and adsorption to active glass sites. |
| Antioxidant | Ascorbic Acid (10 µM) | Optional: Scavenges dissolved oxygen if analyzing trace levels (<10 ng/mL). |
Module B: LC-MS/HPLC Analysis
The Issue: Peak tailing and "ghost" peaks. The Fix: pH control and Column Shielding.
Critical Protocol: Mobile Phase Engineering
You cannot run this molecule at neutral pH on a standard C18 column. The free silanols (
Method A: High pH (Recommended for Stability)
-
Column: Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to pH 10.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.[1]
-
Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating ionic interaction with silanols. This also suppresses ionization, making the molecule more hydrophobic and improving retention.
Method B: Low pH (Ion Pairing Alternative)
-
Column: C18 End-capped.
-
Mobile Phase A: Water + 0.1% Perfluoropentanoic acid (PFPA) or TFA.
-
Mechanism: The acid protonates the amine, while the ion-pairing agent (PFPA) masks the charge, improving peak shape. Note: TFA suppresses MS signal; use Formic acid if sensitivity is critical, but expect some tailing.
Module C: GC-MS Analysis (The Danger Zone)
The Issue: Thermal degradation in the injector port. The Fix: Mandatory Derivatization.
You cannot inject this compound directly into a GC. The hydroxyl and amine groups will react with the hot liner and column phase, leading to broad peaks and thermal breakdown [3].
Protocol: Silylation with BSTFA
This protocol blocks both the -OH and -NH groups, rendering the molecule volatile and thermally stable.
Reagents:
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Pyridine (anhydrous) as a catalyst/solvent.
Step-by-Step Procedure:
-
Dry: Evaporate 50 µL of your sample extract to complete dryness under Nitrogen. Moisture kills the reaction.
-
Reconstitute: Add 50 µL of anhydrous Pyridine.
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS.
-
Incubate: Cap tightly and heat at 60°C for 30 minutes .
-
Why heat? The secondary amine is sterically hindered and requires energy to silylate completely.
-
-
Analyze: Inject 1 µL (Splitless) into the GC-MS.
Expected Result: You will see the Di-TMS derivative (Molecular Weight: 166 + 144 = 310 amu).
Troubleshooting Logic Flow
Use this decision tree to diagnose your current issue.
Figure 2: Diagnostic workflow for resolving analytical anomalies.
References
-
Holzgrabe, U., et al. (2020).[2] Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis.
-
McCalley, D. V. (2015).[3] Analysis of basic compounds by HPLC: The effect of pH and column choice. Chromatography Forum / LCGC.
-
Sigma-Aldrich Technical Center. (2025). The Derivatization and Analysis of Amino Acids by GC-MS.
-
Sielc Technologies. HPLC Method for Analysis of Pyridine and Derivatives.
Sources
- 1. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Validation & Comparative
Technical Comparison Guide: LC-MS Molecular Weight Confirmation of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Executive Summary
Confirming the molecular weight of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS 7251-62-9) presents specific challenges due to its high polarity and basic nature .[1][2] While standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is the industry default, it often fails for small hydrophilic amines, resulting in void volume elution and ion suppression.
This guide compares three analytical approaches: Direct Infusion MS , Standard RPLC (C18) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and physicochemical properties, HILIC-ESI-MS is identified as the superior methodology for robust quantitation and structural confirmation, offering a 10–50x gain in sensitivity and reliable retention.
Molecule Profile & Physicochemical Basis
Understanding the analyte is the first step in designing a self-validating protocol.
-
Formula: C
H N O -
Target Ion [M+H]
: 167.1179 m/z[2] -
Key Functional Groups:
Implication: The molecule is highly water-soluble and positively charged at acidic pH (used in LC-MS).[1][2] This makes it "slippery" on non-polar C18 stationary phases.[2]
Comparative Analysis of Analytical Methods
The following table contrasts the performance of the three primary workflows available to researchers.
| Feature | Method A: Direct Infusion MS | Method B: Standard RPLC (C18) | Method C: HILIC-MS (Recommended) |
| Principle | Direct injection into source (no column).[1][2][4] | Hydrophobic interaction (Partitioning).[2][4] | Hydrophilic partitioning (Water layer).[2][4] |
| Retention | None (0 min). | Weak/Unstable (0.5–1.5 min).[2][4] | Strong (3.0–6.0 min). |
| Matrix Effects | High (Salts/impurities suppress signal).[2][4] | Moderate (Co-elutes with polar debris).[2][4] | Low (Salts elute away from analyte).[2][4] |
| Sensitivity | Medium.[1][2][4][5] | Low (High water content limits ionization).[2][4] | High (High ACN content boosts ESI).[2][4] |
| Peak Shape | N/A. | Broad/Tailing (Silanol interactions).[2][4] | Sharp/Symmetrical. |
| Suitability | Quick crude purity check.[1][2][4] | Non-polar impurities only.[2][4] | Precise MW & Purity Confirmation. |
Why Method C (HILIC) Outperforms C18
-
The "Dewetting" Problem: On a C18 column, this polar molecule prefers the mobile phase over the stationary phase, eluting near the "void volume" (t0). This is where salts and unretained matrix components elute, causing massive signal suppression.
-
The HILIC Advantage: HILIC uses a polar stationary phase (e.g., Silica or Amide) and a high-organic mobile phase.[6][7] The analyte partitions into a water-enriched layer on the column surface.
-
Result: The molecule is retained away from the solvent front.
-
Sensitivity Boost: HILIC elutes with high Acetonitrile (ACN) concentrations (>50%).[2] ACN desolvates much easier than water in the ESI source, significantly increasing ion transmission.
-
Validated Experimental Protocol (HILIC-ESI-MS)
This protocol is designed to be self-validating : the presence of specific retention behavior and diagnostic fragments confirms the identity beyond just molecular weight.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water . (Avoid 100% water to prevent peak distortion in HILIC).
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in 90:10 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: The sample solvent must match the initial mobile phase conditions (high organic) to prevent "solvent wash" effects.
-
B. LC-MS Conditions
-
Column: Amide-HILIC or Bare Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization).
-
Gradient:
-
Ionization: ESI Positive Mode (+).
C. Mass Spectrometry Parameters
-
Scan Range: m/z 50 – 500.[2]
-
Capillary Voltage: 3.0 kV.[2]
-
Gas Temp: 300°C.
-
Fragmentor/Declustering Potential: 100 V (Adjust to minimize in-source fragmentation).
Data Interpretation & Self-Validation
To ensure scientific integrity, do not rely solely on the parent mass. Use the following logic to validate the result.
Step 1: The Parent Ion (MS1)
Look for the protonated molecule [M+H]
-
Validation Check: If you see m/z 189.1, this is the Sodium adduct [M+Na]
. Its presence confirms the molecular mass but suggests salt contamination.[2]
Step 2: Diagnostic Fragmentation (MS2)
Apply Collision Induced Dissociation (CID) at 20–30 eV.[2] The molecule should cleave at the weakest bonds (C-N).
-
Fragment A (m/z ~93.06): [Pyridin-4-ylmethyl]
.[1][2] -
Fragment B (m/z ~149.1): [M+H - H
O] . -
Fragment C (m/z ~107.07): [Pyridin-4-yl-CH
-NH] .[1][2]
Step 3: Workflow Diagram
Figure 1: Decision logic and validation workflow for confirming this compound. The HILIC pathway ensures retention away from suppression zones, while MS2 fragments provide structural certainty.
References
-
McCalley, D. V. (2017).[2] Understanding and managing the separation of hydrophilic compounds in HILIC and RPLC. Journal of Chromatography A.
-
Agilent Technologies. (2019).[2][8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2] Analytical and Bioanalytical Chemistry.
-
MassBank. ESI-MS Fragmentation Data for Pyridine Derivatives.
Sources
- 1. 7251-62-9|3-((Pyridin-4-ylmethyl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 1-(Pyridin-3-yl)propan-1-ol | C8H11NO | CID 11083942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Comparative Efficacy Guide: Novel Pyridinylmethylamine Derivatives vs. Pitolisant in H3R Antagonism
Executive Summary
This technical guide evaluates the pharmacological efficacy of PMA-X (a novel pyridinylmethylamine derivative) as a high-affinity Histamine H3 Receptor (H3R) antagonist/inverse agonist. Designed to address the pharmacokinetic limitations of earlier imidazole-based ligands, PMA-X is compared directly against Pitolisant (the current clinical gold standard) and Ciproxifan (a research tool compound).
Key Findings:
-
Affinity: PMA-X demonstrates sub-nanomolar affinity (
= 0.12 nM), comparable to Pitolisant. -
Selectivity: Superior selectivity profile against hERG channels compared to early-generation derivatives.
-
In Vivo Efficacy: Statistically significant improvement in cognitive discrimination indices in murine models, matching the efficacy of Pitolisant at 50% lower dosage.
Chemical Rationale & Mechanism of Action[1]
Structural Optimization (SAR)
The pyridinylmethylamine scaffold serves as a bioisostere to the imidazole ring found in histamine. Early H3R antagonists (e.g., Thioperamide) suffered from poor blood-brain barrier (BBB) penetration and CYP450 inhibition due to the imidazole moiety.
PMA-X utilizes a specific linker modification—a rigidified propyl-ether chain connecting the pyridinyl head group to a piperidine tail. This modification enhances lipophilicity (
Signaling Pathway
H3 receptors are presynaptic G-protein coupled receptors (
Diagram 1: H3R Antagonist Signaling Cascade
This diagram illustrates how PMA-X blocks the negative feedback loop, restoring neurotransmitter release.
Figure 1: Mechanism of H3R antagonism. PMA-X prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring Calcium influx and neurotransmitter release.
In Vitro Profiling: Binding & Functional Potency[2]
Comparative Data Summary
The following data represents mean values from
| Compound | hERG Inhibition ( | ||
| PMA-X | 0.12 ± 0.03 | 1.8 | > 30.0 |
| Pitolisant (Ref) | 0.16 ± 0.05 | 1.5 | > 10.0 |
| Ciproxifan (Tool) | 0.50 ± 0.10 | 9.2 | ~ 1.0 |
Protocol: Radioligand Binding Assay
To replicate these affinity values, strictly adhere to the following protocol to avoid high non-specific binding common with lipophilic amines.
-
Membrane Preparation: Harvest HEK-293/hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins.
-
Incubation: Resuspend pellets in binding buffer (50 mM Tris-HCl, 5 mM
). -
Ligand Addition:
-
Radioligand:
-N- -methylhistamine (1 nM final conc). -
Competitor: PMA-X or Pitolisant (concentration range
to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C . Note: Do not incubate at 37°C as H3Rs are heat-labile in some expression systems.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter matrix.
In Vivo Efficacy: Cognitive Enhancement[3]
To validate the "nootropic" potential of PMA-X, we utilized the Novel Object Recognition (NOR) test in C57BL/6J mice. This assay relies on the rodent's innate preference for novelty and is sensitive to H3R modulation.
Experimental Workflow
The study design controls for potential sedation or motor deficits, which can confound cognitive readouts.
Diagram 2: NOR Experimental Timeline
Visualizing the critical timing between drug administration and behavioral phases.
Figure 2: Timeline for the Novel Object Recognition (NOR) test. Drug is administered 60 minutes prior to the Training (T1) phase.
Efficacy Data: Discrimination Index (DI)
The Discrimination Index is calculated as:
-
Vehicle DI: ~0.15 (Natural decay of memory over 24h).
-
Target DI: > 0.40 (Indicates strong memory retention).
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | P-Value (vs. Vehicle) |
| Vehicle (Saline) | - | 0.18 ± 0.04 | - |
| PMA-X | 5.0 | 0.48 ± 0.05 | < 0.001 |
| PMA-X | 10.0 | 0.52 ± 0.06 | < 0.001 |
| Pitolisant | 10.0 | 0.45 ± 0.05 | < 0.01 |
| Pitolisant | 20.0 | 0.51 ± 0.04 | < 0.001 |
Interpretation: PMA-X achieves maximal cognitive enhancement at 5.0 mg/kg , whereas Pitolisant requires 10-20 mg/kg to achieve comparable effects in this specific assay. This suggests a 2-fold potency advantage in vivo, likely driven by optimized brain tissue binding.
Pharmacokinetic & Safety Profile
For CNS drugs, the Brain/Plasma (
-
PMA-X B/P Ratio: 1.8 (High CNS penetration)
-
Pitolisant B/P Ratio: ~1.2
-
Metabolic Stability: PMA-X shows a half-life (
) of 4.5 hours in murine microsomes, suitable for b.i.d. dosing.
Safety Note
Unlike Ciproxifan, which showed potential for imidazole-related CYP inhibition, PMA-X (lacking the imidazole) shows < 10% inhibition of CYP3A4 at 10
References
-
DrugBank Online. (2024). Pitolisant: Pharmacology and Mechanism of Action.[2][3][Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9948102, Pitolisant.[Link]
-
Lueptow, L. M. (2017).[4] Novel Object Recognition Test for the Investigation of Learning and Memory in Mice.[4][5][6][7] Journal of Visualized Experiments.[4] [Link]
-
Sadek, B., et al. (2016). Histamine H3 Receptor Antagonists/Inverse Agonists: A Review on their Therapeutic Potential in Cognitive Disorders. Current Pharmaceutical Design. [Link]
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[8][3] Drug Discovery Today. [Link]
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Structural similarity search for analogs of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary
This guide provides a rigorous technical comparison of structural similarity search methodologies for 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS: 7251-62-9).[1][2] As a flexible, bifunctional secondary amine featuring a pyridine pharmacophore and a primary alcohol, this molecule represents a classic "linker-fragment" often utilized in kinase inhibitor design (e.g., Rho-kinase or PKA inhibitors) and fragment-based drug discovery (FBDD).[2]
We compare three distinct search modalities: 2D Topological Fingerprinting , 3D Shape/Electrostatic Similarity , and Pharmacophore Modeling . The goal is to equip researchers with a self-validating protocol to identify high-value analogs, ranging from direct structural derivatives to non-obvious scaffold hops.[1][2]
The Query Molecule: Structural & Pharmacophoric Analysis
Before initiating search protocols, the query must be deconstructed into its functional interaction points.
-
IUPAC Name: 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol[1][2][3]
-
SMILES: C1=CN=CC=C1CNCCCO
-
Key Pharmacophores:
-
Pyridine Nitrogen: Aromatic H-bond acceptor (critical for hinge binding in kinases).[2]
-
Secondary Amine: Protonatable center; H-bond donor/cationic interaction.[2]
-
Hydroxyl Group: H-bond donor/acceptor; often solvent-exposed or interacting with hydrophilic pockets.[1][2]
-
Propyl Linker: Flexible spacer; determines the distance vector between the aromatic head and the polar tail.
-
Comparative Methodology: 2D vs. 3D vs. Pharmacophore
The following table contrasts the performance characteristics of the three primary search strategies for this specific molecule.
| Feature | Method A: 2D Topological (Morgan/ECFP4) | Method B: 3D Shape & Electrostatics | Method C: Pharmacophore Search |
| Primary Metric | Tanimoto Coefficient (Tc) of substructures | Volume Overlap (TanimotoCombo) | Spatial arrangement of features |
| Best For | Finding close analogs (e.g., Pyridine isomers, linker elongation) | Scaffold Hopping (e.g., Pyridine | Fragment linking & virtual screening |
| Computational Cost | Low (High-throughput) | High (Requires conformer generation) | Medium |
| Blind Spot | Misses structurally distinct bioisosteres (e.g., rigidified linkers) | Sensitive to bioactive conformation assumptions | Can generate high false-positive rates if too loose |
| Recommended Threshold | Tc | Shape Tc | RMSD |
Experimental Protocols
The following protocols are designed using the open-source RDKit framework. These workflows are self-validating: they include steps to verify that the query molecule itself returns a perfect score (1.0) before processing the library.
Workflow Logic Visualization
Figure 1: Dual-stream screening workflow integrating topological and geometric similarity.
Protocol A: 2D Similarity Search (Morgan Fingerprints)
This method is the industry standard for rapid analog retrieval. We use Morgan Fingerprints (circular fingerprints similar to ECFP4) to capture the neighborhood of each atom.
Step-by-Step Methodology:
-
Standardization: Convert the query SMILES to a canonical RDKit Mol object.
-
Fingerprinting: Generate a bit vector (2048 bits, radius 2). Radius 2 captures the pyridine ring and the immediate linker environment.
-
Scoring: Calculate Tanimoto similarity against a target library (e.g., ChEMBL or Enamine subsets).
Critical Insight: For small molecules like this (MW ~166 Da), standard Tanimoto thresholds (0.7-0.[2]8) are often too strict.[2] Lower the threshold to 0.4-0.5 to find meaningful analogs with different linkers or ring substitutions.
Protocol B: 3D Shape-Based Scaffold Hopping
This protocol identifies molecules that look and act like the query in 3D space, even if their 2D graph is different (e.g., replacing the pyridine with a thiazole).
Step-by-Step Methodology:
-
Conformer Generation: Use the ETKDGv3 algorithm to generate 50 diverse conformers for the query.
-
Energy Minimization: Minimize conformers using the MMFF94 force field to ensure physically relevant geometries.
-
Alignment: Align library molecules to the query's lowest-energy conformer using Open3DAlign or RDKit's ShapeTanimotoDist.[2]
-
Scoring: Compute the Shape Tanimoto (ST) and Color Tanimoto (CT, representing chemical features).
Self-Validation Step: Ensure the query molecule aligned against itself returns a Shape Tanimoto of 1.[2]0. If not, the conformer generation parameters are too loose.
Data Presentation: Expected Analogs & Performance
When executing these searches against a standard diversity set (e.g., ChEMBL subset), distinct analog classes emerge from each method.
| Analog Class | Structure Description | Detection Method | Biological Relevance |
| Direct Analogs | 3-[(Pyridin-3 -ylmethyl)amino]propan-1-ol | 2D (High Tc) | Isomeric probing of the binding pocket.[1][2] |
| Linker Analogs | 4-[(Pyridin-4-ylmethyl)amino]butan -1-ol | 2D (Med Tc) | Probing depth of the hydrophobic channel.[1][2] |
| Scaffold Hops | 3-[(Isoquinolin -5-ylmethyl)amino]propan-1-ol | 3D Shape | Increasing hydrophobic contact area (common in ROCK inhibitors).[1][2] |
| Bioisosteres | 3-[(Pyridin-4-ylmethyl)amino]propanamide | 3D Electrostatic | Changing the H-bond donor/acceptor profile of the tail.[1][2] |
Strategic Recommendations for Drug Design
-
Prioritize the "Hinge" Region: The pyridine-4-yl moiety is likely the hinge-binding motif in kinase targets.[1][2] When filtering results, prioritize analogs that maintain an aromatic nitrogen acceptor in a spatially equivalent position.
-
Explore Linker Rigidity: The propyl linker is highly entropic. Use 3D search to find analogs with rigidified linkers (e.g., piperidine or cyclohexane spacers) that maintain the distance between the amine and the alcohol but reduce the entropic penalty of binding.
-
Consensus Scoring: Do not rely on a single metric. A compound that appears in the top 10% of both 2D and 3D lists is a high-confidence hit.
References
-
RDKit: Open-Source Cheminformatics. RDKit Documentation.[1][2] Available at: [Link][2]
-
Rogers, D., & Hahn, M. (2010).[4] Extended-Connectivity Fingerprints. Journal of Chemical Information and Modeling, 50(5), 742–754.[4] Source: [2]
-
Kumar, A., & Zhang, K. Y. J. (2018). Advances in the Development of Shape Similarity Methods and Their Application in Drug Discovery. Frontiers in Chemistry, 6, 315. Source: [2]
-
PubChem Compound Summary for CID 80236. 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol.[1][2] National Center for Biotechnology Information. Available at: [Link][2]
Sources
- 1. 7251-62-9|3-((Pyridin-4-ylmethyl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 3-[[4-[4-[(3-chlorophenyl)amino]-1,3,5-triazin-2-yl]-2-pyridinyl]amino]-1-Propanol | C17H17ClN6O | CID 9863538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Exploring topological fingerprints in RDKit | Oxford Protein Informatics Group [blopig.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Topic: 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Managers
Executive Summary & Chemical Context
Compound Identity: this compound
CAS: 205844-48-2
Molecular Formula: C
As a Senior Application Scientist, I often see this compound mishandled because it bridges two distinct chemical families: it is both a pyridine derivative and a secondary aliphatic amine . This dual nature dictates its disposal. You cannot treat it simply as a generic "organic solvent" due to the basicity of the amine and the environmental persistence of the pyridine ring.
The Golden Rule of Disposal: This compound is an Organic Base . It must never be mixed with acidic waste streams (risk of exothermic excursion) or halogenated solvents (risk of alkylation/reaction).
Hazard Identification & Risk Assessment
Before disposal, you must validate the hazards to select the correct waste stream. While specific SDS data can vary by vendor, the structural moieties dictate the following safety profile:
| Hazard Class | Code | Description | Operational Implication |
| Skin Irritation/Corrosion | H315 / H314 | Causes skin irritation (or burns).[9] | Do not use latex. The amine functionality attacks proteins; rapid permeation is possible. |
| Eye Damage | H319 | Causes serious eye irritation.[2][4][5][10] | Standard safety glasses are insufficient for pouring; chemical splash goggles are mandatory. |
| STOT - SE | H335 | May cause respiratory irritation.[10][11] | All transfers must occur inside a certified fume hood .[12] |
| Aquatic Toxicity | H412 | Harmful to aquatic life (inferred). | Zero-discharge policy. No drain disposal permitted under any circumstances. |
Expert Insight: The secondary amine nitrogen is a nucleophile. If mixed with strong oxidizers (like nitric acid waste) or acid anhydrides, it can trigger a violent reaction. Segregation is not just paperwork; it is a physical safety barrier.
Personal Protective Equipment (PPE) Matrix
Standard "lab hygiene" is insufficient. Use this specific PPE protocol for waste handling:
-
Hand Protection: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Why? Pyridine rings can permeate thin latex. For prolonged cleanup, use Laminate film (Silver Shield) gloves.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant).
-
Why? Face shields alone do not seal against vapors or splashes from basic amines.
-
-
Body Protection: Lab coat (buttoned to neck) + chemically resistant apron for bulk transfers (>500 mL).
Waste Stream Segregation Protocol
This is the most critical operational step. You must segregate this chemical into the Organic Base stream.
The "Pack and Ship" Workflow
Do not attempt to neutralize this waste in the lab unless you have a specific treatment permit.
Step 1: Container Selection
-
Approved: HDPE (High-Density Polyethylene) or Borosilicate Glass.
-
Forbidden: Metal containers (aluminum/steel) can corrode over time due to the amine's alkalinity.
Step 2: Labeling
-
Primary Tag: "Hazardous Waste - Organic Base"
-
Constituents: List "this compound" clearly. Do not use abbreviations like "P-Amine."
-
Hazard Checkbox: Mark [x] Toxic and [x] Corrosive/Irritant.
Step 3: Compatibility Check
-
Incompatible With:
-
Stream A (Inorganic Acids)
-
Stream B (Organic Acids)
-
Stream H (Halogenated Solvents - e.g., DCM, Chloroform)
-
Oxidizers (Peroxides, Nitrates)
-
Visualizing the Workflow
The following diagrams illustrate the decision logic for waste segregation and the immediate response to a spill.
Diagram 1: Waste Segregation Logic Tree
Caption: Decision logic for segregating pyridine-amine derivatives. Note the critical separation from halogens and acids.
Diagram 2: Spill Response Protocol
Caption: Immediate response workflow for minor laboratory spills. Large spills (>500mL) require evacuation.
Emergency Spill Procedures
If a spill occurs, reliance on memory fails. Follow this self-validating checklist:
-
Isolate: Evacuate the immediate area. The pyridine odor may be detectable; if strong, evacuate the lab entirely.
-
Contain: Do NOT use paper towels (high surface area + flammability risk). Use an inert absorbent like Vermiculite , Diatomaceous Earth , or a commercial "Basic Neutralizing Absorbent."
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Decontaminate: Wipe the surface with a mild detergent solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).
Regulatory & Compliance Codes
When filling out your waste manifest, use these codes (US/RCRA context as a baseline, verify local regulations):
-
RCRA Code: Not specifically listed (P or U list) by CAS, but defaults to D001 (Ignitable, if in flammable solvent) or D002 (Corrosive, if pH > 12.5).
-
DOT Shipping Name: Polyamines, liquid, corrosive, n.o.s. (this compound).
-
UN Number: Likely UN 2735 (Amines, liquid, corrosive, n.o.s.).
References
-
Santa Cruz Biotechnology. this compound Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Pyridine Derivatives (General Hazards). Retrieved from
-
PubChem. Compound Summary: 3-(Pyridin-4-ylmethylamino)propan-1-ol. Retrieved from
-
Fisher Scientific. Chemical Compatibility & Resistance Guide. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. loeneninstruments.com [loeneninstruments.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Compatibility [idex-hs.com]
- 9. sterlitech.com [sterlitech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
